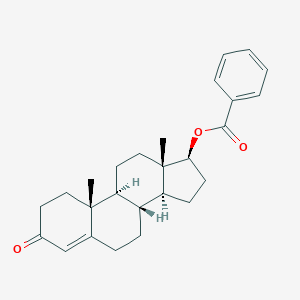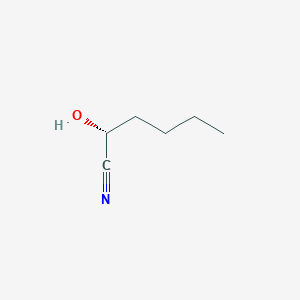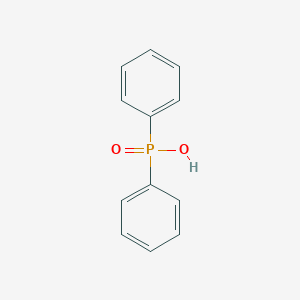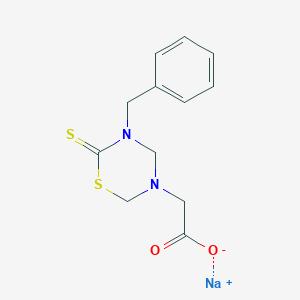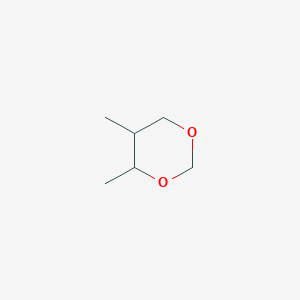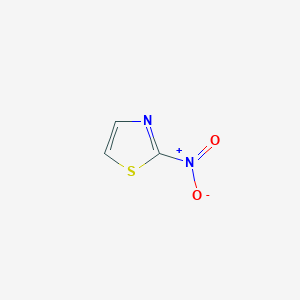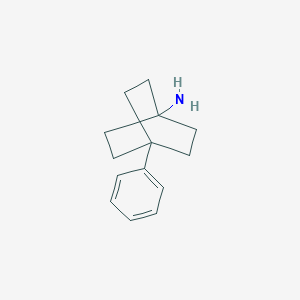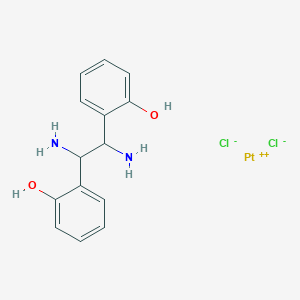
Bhpedp
説明
Bhpedp is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a synthetic compound that has been shown to have potential therapeutic applications in various diseases. Bhpedp has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of Bhpedp can be achieved through a multi-step process starting from commercially available starting materials.
Starting Materials
2,6-dimethylphenol, 1,3-propanediol, 2,2'-bipyridine, triethylamine, phosphorus oxychloride, sodium borohydride, hydrochloric acid, sodium hydroxide, ethyl acetate, toluene, methanol
Reaction
The first step involves the synthesis of 2,6-dimethylphenol by reacting 2-methylpropan-2-ol with sodium hydroxide., The second step involves the synthesis of 4,4'-bipyridine by reacting 2,2'-bipyridine with phosphorus oxychloride and then with sodium borohydride., The third step involves the synthesis of 2,6-bis(2-hydroxyethyl)pyridine by reacting 4,4'-bipyridine with 1,3-propanediol and triethylamine in toluene., The final step involves the synthesis of Bhpedp by reacting 2,6-dimethylphenol with 2,6-bis(2-hydroxyethyl)pyridine in the presence of hydrochloric acid and then recrystallizing the product from ethyl acetate/methanol.
作用機序
The mechanism of action of Bhpedp is not fully understood. However, it has been suggested that Bhpedp exerts its therapeutic effects by interacting with various cellular targets, including enzymes and receptors. For example, in cancer cells, Bhpedp has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication. In diabetes research, Bhpedp has been shown to activate AMP-activated protein kinase, which is a key regulator of glucose and lipid metabolism.
生化学的および生理学的効果
Bhpedp has been shown to have various biochemical and physiological effects. In cancer research, Bhpedp has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In diabetes research, Bhpedp has been shown to improve insulin sensitivity, reduce blood glucose levels, and reduce oxidative stress. In Alzheimer's disease research, Bhpedp has been shown to inhibit the formation of amyloid-beta plaques and reduce neuroinflammation.
実験室実験の利点と制限
Bhpedp has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, Bhpedp also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in vivo.
将来の方向性
There are several future directions for Bhpedp research. One direction is to study its potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Another direction is to improve its pharmacokinetic properties, such as its solubility and half-life, to enhance its efficacy in vivo. Additionally, further research is needed to fully understand the mechanism of action of Bhpedp and its cellular targets.
科学的研究の応用
Bhpedp has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, Bhpedp has been shown to inhibit the growth of cancer cells by inducing apoptosis. In diabetes research, Bhpedp has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, Bhpedp has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
特性
IUPAC Name |
2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol;platinum(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.2ClH.Pt/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18;;;/h1-8,13-14,17-18H,15-16H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFDXWRYNQKTML-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O.[Cl-].[Cl-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bhpedp | |
CAS RN |
142760-38-1, 138230-33-8 | |
| Record name | Platinum, dichloro[2,2′-[1,2-di(amino-κN)-1,2-ethanediyl]bis[phenol]]-, [SP-4-2-[R-(R*,R*)]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142760-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloro(1,2-bis(2-hydroxyphenyl)ethylenediamine)platinum II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138230338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,2-Bis(2-hydroxyphenyl)ethylenediamine)dichloroplatinum (II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142760381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




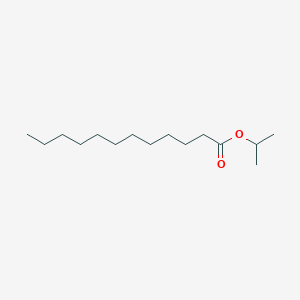

![Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]-](/img/structure/B159283.png)
